

Spectroscopic Data of 2-(2-Ethoxyethyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Ethoxyethyl)pyridine

Cat. No.: B1582356

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This guide provides an in-depth analysis of the spectroscopic data for **2-(2-Ethoxyethyl)pyridine** (CAS No. 28672-54-0), a substituted pyridine derivative. The structural elucidation of such molecules is fundamental in research, drug development, and quality control, relying on a combination of modern analytical techniques. Here, we delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to provide a comprehensive characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's spectral properties.

Introduction to 2-(2-Ethoxyethyl)pyridine

2-(2-Ethoxyethyl)pyridine is a heterocyclic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol [1]. Its structure consists of a pyridine ring substituted at the 2-position with an ethoxyethyl group. The precise characterization of its chemical structure is a prerequisite for understanding its reactivity, and potential applications. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(2-Ethoxyethyl)pyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The choice of solvent is critical; CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, to ensure good signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
- ^{13}C NMR Acquisition:
 - Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
 - A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ^{13}C isotope (1.1%)[2].

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References

- 1. 2-(2-Ethoxyethyl)pyridine | C9H13NO | CID 98758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. che.hw.ac.uk [che.hw.ac.uk]
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